2-(2-oxo-2H-chromen-3-yl)benzoic acid
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Overview
Description
2-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This compound is characterized by the presence of a benzoic acid moiety attached to a chromen-2-one structure. It has a molecular formula of C16H10O4 and a molecular weight of 266.25 g/mol .
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Some related compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Coumarin derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarin derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarin derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxo-2H-chromen-3-yl)benzoic acid typically involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. One common method involves the use of piperidine as a catalyst in an ethanol solvent, followed by heating under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(2-oxo-2H-chromen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products:
Oxidation: Formation of chromen-2,3-dione derivatives.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
2-(2-oxo-2H-chromen-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent probe for monitoring enzyme activity and studying cellular processes.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for pharmaceuticals
Comparison with Similar Compounds
- 3-(2-oxo-2H-chromen-3-yl)benzoic acid
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(2-oxochromen-3-yl)acetic acid
Comparison: While these compounds share structural similarities, 2-(2-oxo-2H-chromen-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the benzoic acid moiety enhances its solubility and reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
2-(2-oxochromen-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)12-7-3-2-6-11(12)13-9-10-5-1-4-8-14(10)20-16(13)19/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACUXYCUJMGBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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